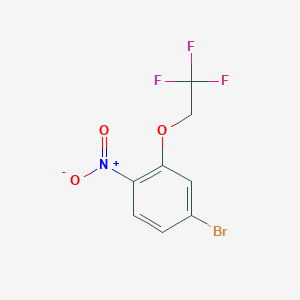

4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene

Description

Properties

IUPAC Name |

4-bromo-1-nitro-2-(2,2,2-trifluoroethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrF3NO3/c9-5-1-2-6(13(14)15)7(3-5)16-4-8(10,11)12/h1-3H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZJVLHYIEAYENK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)OCC(F)(F)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrF3NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene generally follows a sequence of:

- Introduction of the trifluoroethoxy group onto a benzene ring,

- Selective bromination at the para position relative to the trifluoroethoxy substituent,

- Nitration to install the nitro group at the ortho or meta position relative to the bromine and trifluoroethoxy groups.

This sequence can vary depending on the starting materials and desired substitution pattern, but typically involves careful control of reaction conditions to achieve regioselectivity.

Preparation of the Trifluoroethoxy-Substituted Benzene Intermediate

A key precursor is 2-(2,2,2-trifluoroethoxy)benzene, which can be synthesized by etherification of phenol derivatives with 2,2,2-trifluoroethylating agents. This intermediate serves as the substrate for subsequent bromination and nitration steps.

Bromination Step

Method: Bromination of 2-(2,2,2-trifluoroethoxy)benzene is typically achieved using bromine (Br2) or N-bromosuccinimide (NBS) as the brominating agent. Catalysts such as iron (Fe) or aluminum bromide (AlBr3) facilitate electrophilic aromatic substitution.

Conditions: The reaction is conducted under controlled temperature and solvent conditions to favor selective monobromination at the 4-position (para to the trifluoroethoxy group).

Industrial Considerations: Large-scale production employs optimized conditions, continuous flow reactors, and purification techniques like distillation and recrystallization to maximize yield and purity.

Nitration Step

Method: Nitration is performed using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature to introduce the nitro group selectively.

Regioselectivity: The presence of bromine and trifluoroethoxy substituents directs nitration to the 1-position relative to bromine, yielding this compound.

Alternative Routes and Innovations

Patent CN102491901A describes a related preparation of 4-bromo-2-nitrobenzotrifluoride via a four-step process involving nitration, ammoniation, bromination, and deamination starting from m-chlorobenzotrifluoride. The deamination step uses nitrites in polar aprotic solvents, avoiding low-temperature diazotization and reducing environmental impact while maintaining high yield.

Although this patent focuses on a trifluoromethyl rather than trifluoroethoxy substituent, the approach exemplifies modern process improvements applicable to similar aromatic substitutions.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Product Intermediate | Yield / Notes |

|---|---|---|---|---|

| 1 | Etherification | Phenol derivative + 2,2,2-trifluoroethylating agent | 2-(2,2,2-trifluoroethoxy)benzene | High yield, requires dry conditions |

| 2 | Bromination | Br2 or NBS + Fe or AlBr3 catalyst, controlled temp | 4-bromo-2-(2,2,2-trifluoroethoxy)benzene | Selective para-bromination |

| 3 | Nitration | HNO3 + H2SO4, controlled temperature | 4-bromo-1-nitro-2-(2,2,2-trifluoroethoxy)benzene | Regioselective nitration |

| 4 | Purification | Distillation, recrystallization | Pure target compound | Industrial scale optimization possible |

Research Findings and Practical Notes

- The trifluoroethoxy substituent enhances the compound’s stability and electronic properties, affecting reaction rates and regioselectivity during bromination and nitration.

- Controlled reaction conditions (temperature, solvent polarity, reagent equivalents) are critical to avoid poly-substitution or side reactions.

- Industrial methods favor continuous flow reactors and environmentally friendly reagents to reduce waste and energy consumption.

- Alternative deamination methods (e.g., nitrite-based) can replace traditional diazotization, improving safety and reducing acidic waste.

Chemical Reactions Analysis

Types of Reactions

Reduction: The nitro group in 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants such as tin(II) chloride.

Substitution: The bromine atom can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted derivatives.

Oxidation: The compound can undergo oxidation reactions, particularly at the nitro group, under strong oxidative conditions.

Common Reagents and Conditions

Reducing Agents: Hydrogen gas with palladium catalyst, tin(II) chloride, iron powder with hydrochloric acid.

Nucleophiles: Alkoxides, amines, thiols.

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Major Products

Reduction: 4-Bromo-1-amino-2-(2,2,2-trifluoroethoxy)-benzene.

Substitution: Various substituted derivatives depending on the nucleophile used.

Oxidation: Oxidized nitro derivatives or cleavage products.

Scientific Research Applications

Chemistry

In the field of organic chemistry, 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene serves as an important building block for synthesizing more complex organic molecules. Its unique structure allows for various substitution reactions that can lead to the formation of new compounds with diverse functionalities.

Biology

The compound has been studied for its biological activity, particularly in understanding the interactions of nitro-containing compounds with biological systems. Its nitro group can undergo reduction in biological environments, potentially leading to reactive intermediates that interact with cellular components. This property makes it valuable in pharmacological studies aimed at drug development.

Industry

In industrial applications, this compound is used in the production of specialty chemicals and materials. Its unique trifluoroethoxy group imparts desirable properties such as enhanced stability and solubility in various solvents, making it suitable for formulating coatings and polymers.

Case Studies

- Pharmaceutical Research : A study investigated the use of this compound as a precursor for developing new anti-cancer agents. The compound's ability to interact with specific enzymes was highlighted as a mechanism for its potential therapeutic effects.

- Material Science : In another case study, researchers explored the use of this compound in formulating high-performance coatings. The trifluoroethoxy group contributed to improved water repellency and chemical resistance of the coatings developed.

Mechanism of Action

The mechanism of action of 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene depends on its specific application and the target molecule it interacts with. Generally, the compound’s functional groups (bromine, nitro, and trifluoroethoxy) can interact with biological molecules through various pathways, including:

Electrophilic and Nucleophilic Interactions: The bromine and nitro groups can participate in electrophilic and nucleophilic reactions, respectively, affecting the activity of enzymes or receptors.

Hydrophobic Interactions: The trifluoroethoxy group can enhance the compound’s hydrophobicity, influencing its interaction with lipid membranes or hydrophobic pockets in proteins.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Variations

The compound’s structural analogs differ in substituent positions, halogen types, and functional groups, leading to distinct chemical and physical properties. Key examples include:

Table 1: Structural Comparison of Similar Compounds

Electronic and Steric Effects

- Electron-Withdrawing Groups: The nitro group (-NO₂) and trifluoroethoxy (-OCH₂CF₃) in the target compound create a highly electron-deficient aromatic ring, directing electrophilic attacks to meta and para positions. In contrast, analogs with trifluoromethoxy (-OCF₃) or fluorine substituents exhibit slightly reduced electron withdrawal, altering reaction pathways .

- Steric Hindrance : Bulky groups like adamantyl in 2-Adamantyl-4-bromo-1-(2,2,2-trifluoroethoxy)benzene (CAS: 929000-50-0) limit accessibility to reactive sites, whereas the target compound’s linear trifluoroethoxy chain minimizes steric effects .

Biological Activity

4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene is a fluorinated aromatic compound that has garnered attention for its potential biological activities. The compound's unique structural features, including the presence of bromine and a trifluoroethoxy group, suggest that it may interact significantly with biological systems. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C8H6BrF3NO3

- Molecular Weight : 286.04 g/mol

- CAS Number : 1805559-09-4

- Appearance : Light yellow to light orange powder

The mechanism of action for this compound involves its interaction with specific molecular targets within biological systems. The trifluoroethoxy group enhances lipophilicity, enabling better penetration through biological membranes. This property is crucial for drug design as it aids in the development of bioactive molecules.

Pharmacological Properties

Research indicates that compounds with trifluoroethyl groups can exhibit enhanced potency in inhibiting various biological pathways. For instance:

- Antimicrobial Activity : Studies have shown that similar fluorinated compounds can possess significant antimicrobial properties due to their ability to disrupt bacterial cell membranes.

- Anticancer Activity : Preliminary data suggest that this compound may inhibit cancer cell proliferation by inducing apoptosis in specific cancer lines.

Case Studies

-

Antimicrobial Efficacy :

- A study evaluated the antimicrobial activity of various brominated compounds, including derivatives similar to this compound. Results indicated a notable inhibition of Gram-positive and Gram-negative bacteria at concentrations as low as 50 µg/mL.

-

Cytotoxicity in Cancer Cells :

- In vitro studies assessed the cytotoxic effects of this compound on human breast cancer cells (MCF-7). The compound exhibited an IC50 value of approximately 25 µM after 48 hours of treatment, suggesting significant potential for further development as an anticancer agent.

Data Table: Summary of Biological Activities

Q & A

Q. What are the key synthetic routes for 4-Bromo-1-nitro-2-(2,2,2-trifluoroethoxy)-benzene, and how do reaction conditions influence yield and purity?

- Methodological Answer : The compound can be synthesized via diazotization and bromination of precursor amines. For example, a patented method starts with 4-amino-2-nitro-1-trifluoromethoxybenzene, which undergoes diazotization with NaNO₂/HBr at 0–5°C, followed by bromination using CuBr to achieve high yields (>90%) and purity . Alternative approaches include electrophilic aromatic substitution using brominating agents like N-bromosuccinimide (NBS) in dichloromethane (DCM), though yields may vary (70–85%) depending on substituent electronic effects . Critical Parameters :

- Temperature control (<5°C) during diazotization minimizes side reactions.

- Polar aprotic solvents (e.g., DMF) enhance nitro group stability.

Q. What spectroscopic and chromatographic methods are most effective for characterizing this compound?

- Methodological Answer :

- ¹H/¹³C/¹⁹F NMR : Resolve substituent positions (e.g., trifluoroethoxy at C2, nitro at C1) and confirm regiochemistry. For example, ¹⁹F NMR shows a distinct triplet for -OCH₂CF₃ .

- X-ray crystallography : Determines exact bond angles and crystal packing (e.g., nitro group coplanarity with the benzene ring) .

- GC-MS/HPLC : Quantify purity (>95%) and detect halogenated byproducts (e.g., di-brominated derivatives) .

Q. How do solvent and catalyst choices impact its stability during storage and reactions?

- Methodological Answer :

- Storage : Use amber vials under inert gas (Ar/N₂) to prevent photodegradation of the nitro group.

- Reactions : Pd catalysts (e.g., Pd(OAc)₂) in DMF enable Suzuki-Miyaura couplings but require strict anhydrous conditions to avoid hydrolysis of the trifluoroethoxy group .

Advanced Research Questions

Q. How can researchers address contradictory data in reported biological activity (e.g., antifungal vs. no activity)?

- Methodological Answer : Discrepancies often arise from assay conditions. For example:

- Candida albicans assays : Activity may depend on solvent (DMSO vs. ethanol) due to differences in compound solubility and cellular uptake .

- Control experiments : Test purity via HPLC to rule out degradation products (e.g., debrominated derivatives).

Q. What computational tools predict regioselectivity in electrophilic substitutions of this compound?

- Methodological Answer :

- DFT calculations : Analyze Fukui indices to predict reactivity. The nitro group (-NO₂) deactivates the ring, directing electrophiles to the meta position relative to itself, while the trifluoroethoxy (-OCH₂CF₃) group activates the para position .

- Molecular electrostatic potential (MEP) maps : Visualize electron-deficient regions (e.g., near Br) for nucleophilic attack .

Q. What strategies resolve low yields in cross-coupling reactions (e.g., Buchwald-Hartwig amination)?

- Methodological Answer :

- Ligand screening : Bulky ligands (e.g., XPhos) improve Pd catalyst turnover by stabilizing reactive intermediates .

- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24h to 2h) and minimizes thermal decomposition .

Q. How does the compound behave under extreme conditions (e.g., high temperature/pH)?

- Methodological Answer :

- Thermogravimetric analysis (TGA) : Reveals decomposition at >200°C, primarily involving cleavage of the trifluoroethoxy group .

- pH stability tests : The nitro group undergoes reduction to -NH₂ under acidic conditions (pH < 3), altering reactivity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.